molecular formula C30H26N4O4S2 B10800871 Ldh-IN-1

Ldh-IN-1

Cat. No.: B10800871
M. Wt: 570.7 g/mol
InChI Key: ALJORCZKMBZYCR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LDH-IN-1 involves several steps, starting with the preparation of the pyrazole core. The synthetic route typically includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Functionalization of the pyrazole ring: Various substituents can be added to the pyrazole ring through electrophilic substitution reactions.

    Final assembly: The functionalized pyrazole is then coupled with other molecular fragments to form the final this compound compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

LDH-IN-1 undergoes several types of chemical reactions, including:

    Oxidation and Reduction: The pyrazole ring can participate in redox reactions, which may alter its inhibitory activity.

    Substitution Reactions: Electrophilic and nucleophilic substitution reactions can modify the substituents on the pyrazole ring, potentially enhancing its inhibitory potency.

    Hydrolysis: Under certain conditions, this compound can undergo hydrolysis, leading to the breakdown of the compound.

Common reagents used in these reactions include hydrazine, 1,3-diketones, and various electrophiles and nucleophiles. The major products formed from these reactions are typically modified versions of the pyrazole ring with different substituents .

Mechanism of Action

LDH-IN-1 exerts its effects by binding to the active site of lactate dehydrogenase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of pyruvate to lactate, disrupting the glycolytic pathway. The molecular targets of this compound are the LDHA and LDHB isoforms of lactate dehydrogenase. The inhibition of these isoforms leads to a decrease in lactate production, which can affect cellular metabolism and energy production .

Comparison with Similar Compounds

LDH-IN-1 is unique among lactate dehydrogenase inhibitors due to its high specificity and potency for the LDHA and LDHB isoforms. Similar compounds include:

    FX11: Another LDH inhibitor with a different chemical structure but similar inhibitory effects on LDH.

    Gossypol: A natural compound that inhibits LDH but with lower specificity and potency compared to this compound.

    Oxamate: A pyruvate analog that inhibits LDH but is less potent than this compound.

The uniqueness of this compound lies in its pyrazole-based structure, which provides high specificity and potency for LDHA and LDHB, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C30H26N4O4S2

Molecular Weight

570.7 g/mol

IUPAC Name

2-[5-(cyclopropylmethyl)-3-(3-phenylphenyl)-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C30H26N4O4S2/c31-40(37,38)24-13-11-19(12-14-24)15-25-27(16-20-9-10-20)34(30-32-26(18-39-30)29(35)36)33-28(25)23-8-4-7-22(17-23)21-5-2-1-3-6-21/h1-8,11-14,17-18,20H,9-10,15-16H2,(H,35,36)(H2,31,37,38)

InChI Key

ALJORCZKMBZYCR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C(=NN2C3=NC(=CS3)C(=O)O)C4=CC=CC(=C4)C5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)N

Origin of Product

United States

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